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molecular formula C11H15NO2 B8374487 2-(4-(2-Aminopropyl)phenyl)acetic acid

2-(4-(2-Aminopropyl)phenyl)acetic acid

Cat. No. B8374487
M. Wt: 193.24 g/mol
InChI Key: KBGJUDDXIUJTIE-UHFFFAOYSA-N
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Patent
US04278680

Procedure details

The preparation of the ethyl 4-(2-aminopropyl)phenylacetate used as starting material is carried out in the following manner: 4-(2-acetamidopropyl)-acetophenone (m.p. 99°-100° C.) is reacted with morpholine and sulfur to give the thiomorpholide of 4-(2-acetamidopropyl)-phenyl-acid acid (m.p. 147° C.). By boiling with 6 N hydrochloric acid, there is obtained 4-(2-aminopropyl)-phenylacetic acid (oily), which is esterified with hydrogen chloride and ethanol. By treating the initially formed hydrochloride with dilute aqueous sodium hydroxide solution, there is obtained the free amino compound in the form of an oil.
Name
ethyl 4-(2-aminopropyl)phenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-(2-acetamidopropyl)-acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC1C=CC=CC=1C([NH:10][CH:11]([CH3:25])[CH2:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][C:20]([O:22]CC)=[O:21])=[CH:15][CH:14]=1)=O)CCC.N1CCOCC1.[S].Cl>>[NH2:10][CH:11]([CH3:25])[CH2:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][C:20]([OH:22])=[O:21])=[CH:15][CH:14]=1 |^3:35|

Inputs

Step One
Name
ethyl 4-(2-aminopropyl)phenylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC1=C(C(=O)NC(CC2=CC=C(C=C2)CC(=O)OCC)C)C=CC=C1
Step Two
Name
4-(2-acetamidopropyl)-acetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the thiomorpholide of 4-(2-acetamidopropyl)-phenyl-acid acid (m.p. 147° C.)

Outcomes

Product
Name
Type
product
Smiles
NC(CC1=CC=C(C=C1)CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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